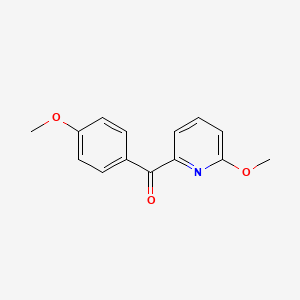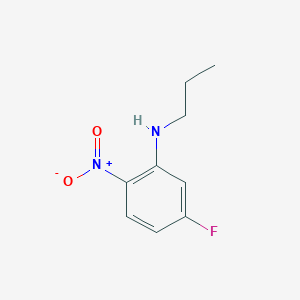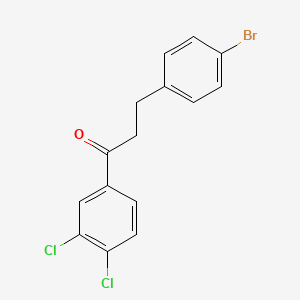![molecular formula C10H8ClF3O3 B1441381 3-[5-Chlor-2-(Trifluormethoxy)phenyl]propionsäure CAS No. 1092461-23-8](/img/structure/B1441381.png)
3-[5-Chlor-2-(Trifluormethoxy)phenyl]propionsäure
Übersicht
Beschreibung
“3-[5-Chloro-2-(trifluoromethoxy)phenyl]propionic acid” is a chemical compound with the CAS Number: 1092461-23-8 . It has a molecular weight of 268.62 . The IUPAC name for this compound is 3-[5-chloro-2-(trifluoromethoxy)phenyl]propanoic acid .
Molecular Structure Analysis
The InChI code for “3-[5-Chloro-2-(trifluoromethoxy)phenyl]propionic acid” is 1S/C10H8ClF3O3/c11-7-2-3-8(17-10(12,13)14)6(5-7)1-4-9(15)16/h2-3,5H,1,4H2,(H,15,16) .Physical And Chemical Properties Analysis
“3-[5-Chloro-2-(trifluoromethoxy)phenyl]propionic acid” is a solid at ambient temperature . The compound should be stored at ambient temperature .Wissenschaftliche Forschungsanwendungen
Pharmakologie
In der Pharmakologie wird diese Verbindung wegen ihres Potenzials als Vorläufer bei der Synthese verschiedener Medikamente untersucht. Ihre Trifluormethoxygruppe ist besonders wichtig, da Verbindungen, die Trifluormethyl enthalten, für ihre Bioaktivität und Stabilität bekannt sind, was sie in der Medikamentenentwicklung wertvoll macht . Sie kann beispielsweise bei der Entwicklung von P2X7-Antagonisten verwendet werden, die bei der Behandlung von Schmerzen eine wichtige Rolle spielen .
Materialwissenschaft
Die Nützlichkeit der Verbindung in der Materialwissenschaft ergibt sich aus ihrer Rolle als Vorläufer bei der Synthese biologisch aktiver Verbindungen. Sie kann zur Entwicklung neuer Materialien mit spezifischen biologischen Funktionen beitragen, wie z. B. Aldosteron-Synthase-Inhibitoren, die bei der Behandlung von Erkrankungen wie Bluthochdruck eingesetzt werden .
Chemische Synthese
In der chemischen Synthese ist 3-[5-Chlor-2-(Trifluormethoxy)phenyl]propionsäure aufgrund ihrer reaktiven Benzylposition wertvoll, die verschiedenen Transformationen unterzogen werden kann, darunter Radikalreaktionen und nukleophile Substitutionen . Diese Reaktionen sind grundlegend für die Herstellung komplexer Moleküle für weitere Forschung und Entwicklung.
Biochemie
Die Rolle der Verbindung in der Biochemie ist mit ihrer Einarbeitung in von der FDA zugelassene Medikamente verbunden. Die Trifluormethylgruppe ist ein häufiges Merkmal vieler Pharmazeutika, da sie die Eigenschaften von Medikamentenmolekülen verbessern kann, wie z. B. die metabolische Stabilität und die Bindungsaffinität .
Eigenschaften
IUPAC Name |
3-[5-chloro-2-(trifluoromethoxy)phenyl]propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8ClF3O3/c11-7-2-3-8(17-10(12,13)14)6(5-7)1-4-9(15)16/h2-3,5H,1,4H2,(H,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BGMVEBGXMOOICV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Cl)CCC(=O)O)OC(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8ClF3O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.61 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.








![3-[2-(4-fluorophenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl]propanoic acid](/img/structure/B1441305.png)

![2-(Pyridin-4-yl)imidazo[1,2-a]pyridin-3-amine](/img/structure/B1441309.png)





